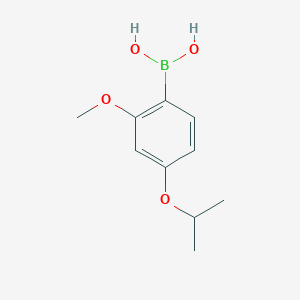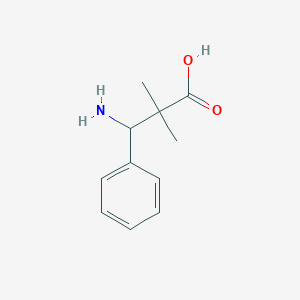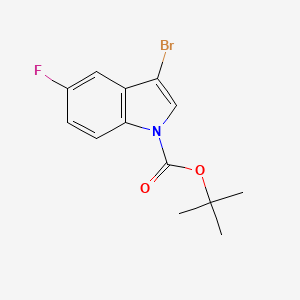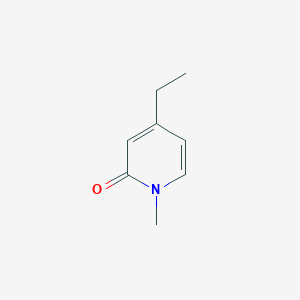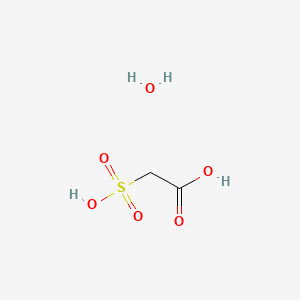
Sulfoacetic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoacetic acid monohydrate is an organic compound with the molecular formula C2H4O5S. It is a derivative of acetic acid where a sulfonic acid group replaces one of the hydrogen atoms. This compound is known for its hygroscopic crystalline form and is soluble in water and alcohols .
Preparation Methods
Sulfoacetic acid monohydrate can be synthesized through the sulfonation of acetaldehyde. The process involves reacting acetaldehyde with sulfonyl chloride, followed by hydrolysis with water or a basic solution to yield sulfoacetic acid . Industrial production methods typically involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Sulfoacetic acid monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce sulfoacetic acid derivatives.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Sulfoacetic acid monohydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce other compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of sulfoacetic acid monohydrate involves its interaction with various molecular targets and pathways. It participates in the regulation of enzymatic activity, particularly in certain metabolic pathways. It helps maintain cellular pH and is crucial for the proper functioning of various cellular processes .
Comparison with Similar Compounds
Sulfoacetic acid monohydrate can be compared with other similar compounds such as:
Methanesulfonic acid: Another sulfonic acid derivative with different properties and applications.
Ethanesulfonic acid: Similar in structure but with distinct chemical behavior.
Propane-1-sulfonic acid: A longer-chain sulfonic acid with unique characteristics. This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6155-83-5 |
|---|---|
Molecular Formula |
C2H6O6S |
Molecular Weight |
158.13 g/mol |
IUPAC Name |
2-sulfoacetic acid;hydrate |
InChI |
InChI=1S/C2H4O5S.H2O/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H,5,6,7);1H2 |
InChI Key |
IWPVKNZTNOPDLI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
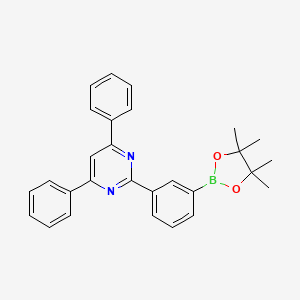
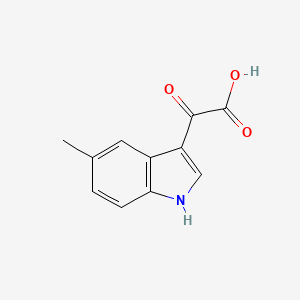
![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)
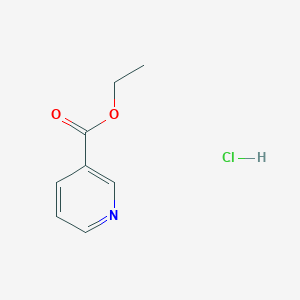
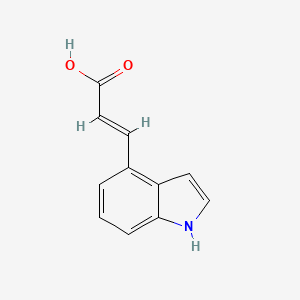
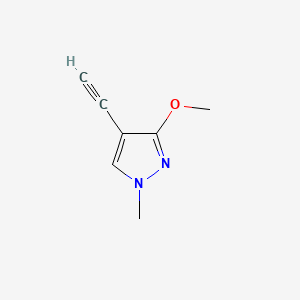
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)
